Ethyl iodoacetate
Overview
Description
Ethyl iodoacetate is an organic compound with the chemical formula ICH₂CO₂CH₂CH₃. It is a derivative of ethyl acetate and is characterized by its clear, light yellow to orange liquid appearance . This compound is known for its use as an alkylating agent in organic synthesis and has historical significance as a lachrymatory agent used during World War I .
Mechanism of Action
Target of Action
Ethyl iodoacetate is an alkylating agent . Alkylating agents are a group of compounds that have the ability to introduce an alkyl group into biologically active molecules and thereby prevent their proper functioning. They are known to interact with DNA, causing DNA damage and preventing cell division and growth .
Mode of Action
As an alkylating agent, this compound interacts with its targets by introducing an alkyl group into the molecule . This can lead to a variety of changes in the target molecule, depending on the specific site and nature of the alkylation. For example, alkylation can lead to changes in the shape of the molecule, preventing it from interacting with other molecules in the usual way. It can also lead to the formation of unstable bonds, which can result in the molecule breaking apart .
Biochemical Pathways
This can lead to a variety of downstream effects, including cell death and the inhibition of cell growth .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and division due to its interaction with DNA . This can lead to cell death, making this compound potentially useful in applications such as cancer treatment, where the goal is to stop the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
Ethyl iodoacetate, like many alkyl iodides, is an alkylating agent . This means it can transfer an alkyl group to other molecules, which is a key process in organic synthesis . It is known to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , which plays a crucial role in the glycolytic pathway .
Cellular Effects
Exposure to this compound can have significant effects on cells. It has been found to inhibit cellular GAPDH activity, lower cellular lactate production, and cause a delayed cell death . It has been observed to exhibit higher toxicity in cancer cells, whereas it was non-toxic/marginally toxic to non-cancerous cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an alkylating agent . It can transfer an alkyl group to other molecules, affecting their structure and function . Specifically, it is known to inhibit the enzyme GAPDH, which is crucial for the glycolytic pathway .
Metabolic Pathways
This compound is known to inhibit the enzyme GAPDH , which plays a crucial role in the glycolytic pathway . This suggests that this compound could have significant effects on this metabolic pathway.
Preparation Methods
Ethyl iodoacetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetate with iodine and red phosphorus. The reaction conditions typically include heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar principles of using iodine and ethyl acetate as starting materials.
Chemical Reactions Analysis
Ethyl iodoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom. Common reagents for these reactions include sodium iodide and potassium iodide.
Alkylation Reactions: As an alkylating agent, it can transfer its ethyl group to other molecules, forming various products depending on the reactants used.
Reduction Reactions: This compound can be reduced to ethyl acetate under specific conditions.
Scientific Research Applications
Ethyl iodoacetate has a wide range of applications in scientific research:
Biology: Its alkylating properties make it useful in studying biochemical pathways and enzyme functions.
Industry: This compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Ethyl iodoacetate can be compared with other similar compounds, such as:
- Methyl bromoacetate
- Ethyl 3-bromopropionate
- Ethyl chloroacetate
- Ethyl bromoacetate
- Ethyl bromodifluoroacetate
- Ethyl acetoacetate
These compounds share similar alkylating properties but differ in their specific chemical structures and reactivity. This compound is unique due to the presence of the iodine atom, which influences its reactivity and applications .
Properties
IUPAC Name |
ethyl 2-iodoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFXVVHUKRKXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060770 | |
Record name | Ethyl iodoacetate | |
Source | EPA DSSTox | |
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Molecular Weight |
214.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl iodoacetate | |
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CAS No. |
623-48-3 | |
Record name | Ethyl 2-iodoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-48-3 | |
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Record name | Ethyl iodoacetate | |
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Record name | ETHYL IODOACETATE | |
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Record name | Acetic acid, 2-iodo-, ethyl ester | |
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Record name | Ethyl iodoacetate | |
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Record name | Ethyl iodoacetate | |
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Record name | Ethyl iodoacetate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of ethyl iodoacetate in chemical synthesis?
A1: this compound is frequently employed as a reagent in organic synthesis, particularly in reactions that involve carbon-carbon bond formation. [, , , , , , ] It serves as a versatile building block for incorporating the carboethoxymethyl group into target molecules.
Q2: Can you provide an example of a specific reaction where this compound plays a crucial role?
A2: Absolutely! The Reformatsky reaction is a prime example. In this reaction, this compound reacts with aldehydes or ketones in the presence of zinc metal to yield β-hydroxy esters. [, , , , , , ] These esters are valuable intermediates in the synthesis of various organic compounds.
Q3: How does this compound contribute to controlled radical polymerization?
A3: this compound acts as a chain transfer agent in controlled radical polymerization techniques like Iodine Transfer Radical Polymerization (ITRP). [, , ] It helps regulate the molecular weight and polydispersity of polymers, resulting in more controlled and predictable polymer chain growth.
Q4: What specific role does this compound play in the ITRP of vinyl acetate?
A4: In the ITRP of vinyl acetate, this compound serves as a source of iodine atoms. [, , ] These iodine atoms participate in a degenerative transfer process, reversibly capping and deactivating the growing polymer chains. This process ensures a more controlled polymerization, leading to polymers with narrower molecular weight distributions.
Q5: The research mentions "homolytic induced decomposition" involving this compound. Can you elaborate on this process?
A5: Certainly. Studies have shown that unsaturated peroxy acetals and ketals, when exposed to this compound, undergo homolytic induced decomposition. [] This process leads to the functional transformation of the starting materials. For instance, in the presence of this compound, peroxy acetals can be converted to iodo-, chloro-, or hydro-decarbonylated products.
Q6: Can this compound be used to introduce fluorine atoms into molecules?
A6: Yes, indeed. Research indicates that the ethoxycarbonyldifluoromethyl radical, generated from ethyl iododifluoroacetate, can add to olefins. [] This radical addition provides a route for introducing fluorine atoms into organic molecules, leading to the synthesis of fluorinated compounds.
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